molecular formula C10H10N2O B11924779 6-methyl-1H-indole-2-carboxamide CAS No. 893730-34-2

6-methyl-1H-indole-2-carboxamide

Cat. No.: B11924779
CAS No.: 893730-34-2
M. Wt: 174.20 g/mol
InChI Key: XRYVKAFQUAQPLY-UHFFFAOYSA-N
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Description

6-methyl-1H-indole-2-carboxamide is a compound belonging to the indole family, which is a significant class of heterocyclic organic compounds. The indole skeleton consists of a benzene ring fused to a pyrrole ring. This compound is of particular interest due to its potential biological activities and applications in various fields such as medicinal chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-1H-indole-2-carboxamide typically involves the reaction of 6-methylindole with a carboxylic acid derivative. One common method is the reaction of 6-methylindole with an activated carboxylic acid derivative, such as an acyl chloride or an ester, in the presence of a base like triethylamine . The reaction is usually carried out under reflux conditions in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

6-methyl-1H-indole-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

6-methyl-1H-indole-2-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-1H-indole-2-carboxamide is unique due to the presence of the methyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications .

Properties

CAS No.

893730-34-2

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

6-methyl-1H-indole-2-carboxamide

InChI

InChI=1S/C10H10N2O/c1-6-2-3-7-5-9(10(11)13)12-8(7)4-6/h2-5,12H,1H3,(H2,11,13)

InChI Key

XRYVKAFQUAQPLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(N2)C(=O)N

Origin of Product

United States

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